N1-(pyridin-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(pyridin-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity
N1-(pyridin-2-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been identified as a promoter in Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides. This process is notable for its room temperature operation and excellent chemoselectivity between aryl iodides and bromides. The compound enables the formation of diverse N-arylation products, showcasing significant tolerance to a wide range of functional groups (Bhunia, De, & Ma, 2022).
Corrosion Inhibition
Research involving similar compounds has demonstrated applications in corrosion inhibition. Specifically, Schiff base complexes derived from related ligands have shown potential in protecting mild steel surfaces against corrosion, highlighting the intersection between coordination chemistry and materials engineering (Das et al., 2017).
Antiviral and Antidepressant Potential
While not directly related to this compound, studies on similar chemical entities have explored their potential in treating depression and addiction disorders through κ-opioid receptor antagonism. These findings suggest a broader context for the application of such compounds in medicinal chemistry and pharmacology (Grimwood et al., 2011).
Ligand Efficiency in Catalysis
N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, a compound with structural similarities, has been used as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature. This highlights the role of such ligands in facilitating reactions with moderate to excellent yields and high functional group tolerance (Wang et al., 2015).
Insecticidal Activity
Pyridine derivatives have been investigated for their insecticidal activity, demonstrating significant potential against agricultural pests. This suggests the possibility of using this compound or its analogs in developing new pest control agents (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c24-18(19(25)22-14-15-6-1-3-10-20-15)21-11-9-16-7-2-4-12-23(16)29(26,27)17-8-5-13-28-17/h1,3,5-6,8,10,13,16H,2,4,7,9,11-12,14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIPMACZSDBOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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